molecular formula C7H9ClN2O B3029038 2-Hydroxybenzimidamide hydrochloride CAS No. 501904-25-2

2-Hydroxybenzimidamide hydrochloride

Cat. No. B3029038
M. Wt: 172.61
InChI Key: JXXVFIIYYGPLEL-UHFFFAOYSA-N
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Description

2-Hydroxybenzimidamide hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-hydroxyphenylbenzimidazole and its derivatives have been studied for their potential use in medicinal chemistry, particularly in the treatment of Alzheimer’s disease . These compounds are structurally related to 2-hydroxybenzimidamide hydrochloride and share a common benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves the use of deep eutectic solvents (DESs) as a green alternative to traditional volatile organic solvents (VOCs) . The synthesis of 2-hydroxymethylbenzimidazole, for instance, is achieved by cyclizing o-phenylenediamine with glycolic acid, followed by interaction with arylsulfonyl chlorides in the presence of triethylamine . The synthesis of N-hydroxybenzimidoyl cyanides from aromatic terminal alkenes is achieved using Eosin Y as a photoredox catalyst, which involves a radical pathway .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various analytical techniques. For example, the crystal structure, Hirshfeld surface analysis, and DFT calculations have been employed to study the structure of a synthesized compound related to 2-hydroxybenzimidamide hydrochloride . These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, including arylsulfonation, which can lead to the formation of chloromethylbenzimidazoles . The iodine(III) compound-promoted C-H amination and tandem C-H amination/acetoxylation of guanidines have been used to synthesize 2-aminobenzimidazoles . Additionally, copper-catalyzed tandem reactions have been utilized for the synthesis of benzoxazinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by the functional groups attached to the core structure. For instance, the presence of a hydroxy group can impact the compound's solubility and reactivity. The Schiff base compound 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol has been shown to possess moderate antibacterial activities, indicating the potential biological relevance of these compounds .

Scientific Research Applications

Antiviral Activity

2-Hydroxybenzimidamide hydrochloride (2-HBHC) shares a similar structure and chemical properties with hydroxychloroquine, a drug noted for its potential antiviral activity. Hydroxychloroquine has been explored for its efficacy in inhibiting the replication of the SARS-CoV-2 virus in vitro. This suggests that 2-HBHC may also possess antiviral characteristics, though direct studies on 2-HBHC specifically are limited (Yao et al., 2020).

Corrosion Inhibition

Research on benzimidazole derivatives, including 2-HBHC, has shown their effectiveness in inhibiting the corrosion of metals. These compounds, including 2-HBHC, have been used in solutions to protect metals like iron from corrosion, particularly in acidic environments. This suggests a significant application of 2-HBHC in materials science and engineering (Khaled, 2003).

Chemical Synthesis

2-HBHC has been involved in the synthesis of complex chemical structures, such as 3,5-diaryl-1,2,4-oxadiazoles. This application is significant in the field of organic chemistry, where 2-HBHC is used as a building block for creating more complex compounds with potential applications in pharmaceuticals and materials science (Agat’ev et al., 2015).

Electrochemical Applications

In electrochemistry, 2-HBHC has been used to modify electrodes for the detection of biological molecules like adrenaline and uric acid. This application demonstrates its utility in biosensing technologies, where it can enhance the sensitivity and specificity of electrochemical sensors (Madhuchandra & Swamy, 2020).

Neurological Research

2-HBHC and related benzimidazole derivatives have been studied for their effects on the electrical activity of neurons. This research indicates potential neurotropic effects of 2-HBHC, which could be relevant in the development of drugs targeting neurological disorders (Gamma et al., 2002).

Safety And Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use protective clothing and eye protection .

properties

IUPAC Name

2-hydroxybenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVFIIYYGPLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655088
Record name 2-Hydroxybenzimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzimidamide hydrochloride

CAS RN

501904-25-2
Record name 2-Hydroxybenzimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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